molecular formula C7H5N3O B13348948 3-Oxo-3-(2-pyrimidinyl)propanenitrile

3-Oxo-3-(2-pyrimidinyl)propanenitrile

Cat. No.: B13348948
M. Wt: 147.13 g/mol
InChI Key: VMCANUJYRLABBA-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyrimidin-2-yl)propanenitrile is an organic compound with the molecular formula C7H5N3O. It is a pyrimidine derivative, characterized by the presence of a nitrile group and a keto group attached to a pyrimidine ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(pyrimidin-2-yl)propanenitrile typically involves the reaction of pyrimidine-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(pyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-3-(pyrimidin-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiproliferative effects.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyrimidin-2-yl)propanenitrile is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3-(pyrimidin-2-yl)propanenitrile is unique due to its specific combination of functional groups and the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

3-oxo-3-pyrimidin-2-ylpropanenitrile

InChI

InChI=1S/C7H5N3O/c8-3-2-6(11)7-9-4-1-5-10-7/h1,4-5H,2H2

InChI Key

VMCANUJYRLABBA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(=O)CC#N

Origin of Product

United States

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